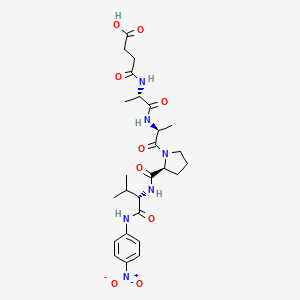
Suc-ala-ala-pro-val-pna
Overview
Description
Suc-ala-ala-pro-val-pna is a colorimetric specific substrate for human pancreatic elastase and chymotrypsin . It also acts as a substrate for Cathepsin G, subtilisins, chymotrypsin, chymase, cyclophilin, and peptidyl prolyl isomerase . It is readily soluble and sensitive . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase .
Synthesis Analysis
Methods of synthesis for Suc-ala-ala-pro-val-pna have been reported . It is an excellent synthetic substrate for human leukocyte elastase (HLE) .Molecular Structure Analysis
Suc-ala-ala-pro-val-pna inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites . It has been shown to inhibit the growth of Gram-negative bacteria in vitro and block fibrinogen degradation in vivo .Chemical Reactions Analysis
Suc-ala-ala-pro-val-pna is selectively hydrolyzed by HLE . Cleavage of this compound by an elastase-like protease is critical for the synthesis of platelet-activating factor (PAF) induced by tumor necrosis factor-α (TNF-α) and interleukin-1α (IL-1α) .Physical And Chemical Properties Analysis
The molecular weight of Suc-ala-ala-pro-val-pna is 590.6 . It is a powder that is soluble in DMF .Scientific Research Applications
Enzyme Activity Studies
Suc-Ala-Ala-Pro-Val-pNA is used extensively in the study of enzyme activities. For instance, it's used as a substrate to assess the activity of enzymes like prolyl oligopeptidase in bovine lens tissue. This enzyme hydrolyzes various elastase substrates including Suc-Ala-Ala-Pro-Val-pNA, demonstrating its utility in understanding enzyme substrate specificity and action (Sharma & Ortwerth, 1994). Similarly, studies on human seminal plasma reveal insights into enzyme activities and inhibitor susceptibility, where Suc-Ala-Ala-Pro-Val-pNA is employed to gauge amidolytic enzyme activities (Matsuda et al., 2000).
Understanding Enzyme Inhibition
Another significant application is in the exploration of enzyme inhibitors. Research on enzyme inhibition, for example, uses Suc-Ala-Ala-Pro-Val-pNA to study the effects of various proteinase inhibitors in human seminal plasma. These studies help in identifying and characterizing novel inhibitors that can regulate enzyme activities crucial in various physiological processes (Matsuda et al., 2000).
Elucidating Substrate Specificity
Suc-Ala-Ala-Pro-Val-pNA is instrumental in elucidating the substrate specificity of enzymes. For example, research in this domain has shown that certain enzymes hydrolyze Suc-Ala-Ala-Pro-Val-pNA at different rates, thereby providing insights into their substrate preferences and catalytic mechanisms (Soeda et al., 1984).
Protease and Inhibitor Relationship Studies
The relationship between proteases and their inhibitors is another area of study where Suc-Ala-Ala-Pro-Val-pNA is utilized. It is used to understand the kinetics and inhibition patterns of various proteases, offering valuable insights into the development of therapeutic agents targeting these enzymes (Nomizu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-ala-ala-pro-val-pna | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



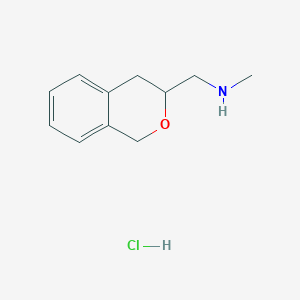
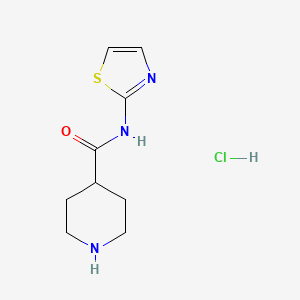
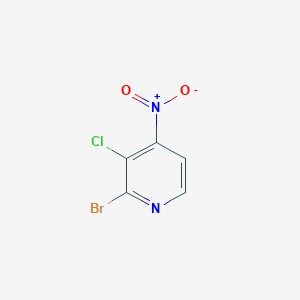
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
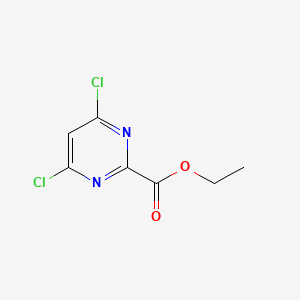
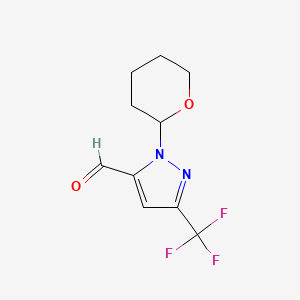
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)
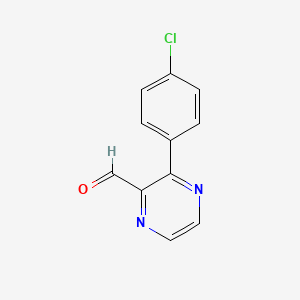
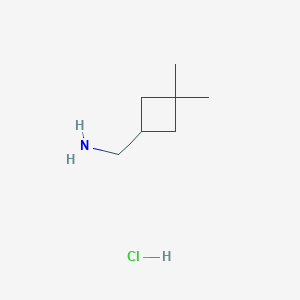
![3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1403657.png)